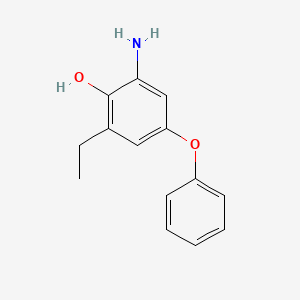
1-Ethoxy-1,3-dimethoxyoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1,3-dimethoxyoctane is an organic compound with the molecular formula C12H26O3 It is a member of the ether family, characterized by the presence of an ethoxy group and two methoxy groups attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dimethoxyoctane can be synthesized through a multi-step process involving the reaction of octanol with ethyl iodide in the presence of a base to form 1-ethoxyoctane. This intermediate is then reacted with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include distillation steps to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-1,3-dimethoxyoctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1,3-dimethoxyoctane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-ethoxy-1,3-dimethoxyoctane involves its interaction with molecular targets through its ether groups. These interactions can lead to various biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form hydrogen bonds and van der Waals interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-1,3-dimethoxyoctane
- 1-Ethoxy-1,3-dimethoxyhexane
- 1-Ethoxy-1,3-dimethoxydecane
Comparison: 1-Ethoxy-1,3-dimethoxyoctane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
94088-07-0 |
|---|---|
Molekularformel |
C12H26O3 |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
1-ethoxy-1,3-dimethoxyoctane |
InChI |
InChI=1S/C12H26O3/c1-5-7-8-9-11(13-3)10-12(14-4)15-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
RRIRPAZDEZXYKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC(OC)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)


![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)


![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
